molecular formula C13H20Cl2N2O3S B1181156 3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide

3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B1181156
M. Wt: 355.274
InChI Key: UVNUWRWQTGSGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide is a chemical compound with a complex structure that includes dichloro, diethylamino, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dioxane or water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

3,4-Dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and methoxy groups on the aromatic ring, along with the diethylaminoethyl side chain, makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H20Cl2N2O3S

Molecular Weight

355.274

IUPAC Name

3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H20Cl2N2O3S/c1-4-17(5-2)9-8-16-21(18,19)11-7-6-10(14)12(15)13(11)20-3/h6-7,16H,4-5,8-9H2,1-3H3

InChI Key

UVNUWRWQTGSGQP-UHFFFAOYSA-N

SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.